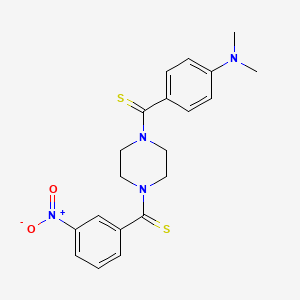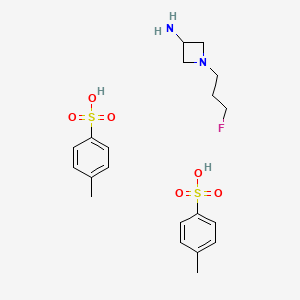
[(4-(Dimetilamino)fenil)(4-(3-nitrofenilcarbonotil)piperazin-1-il)metanotiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline is a complex organic compound that features a piperazine ring substituted with a nitrobenzene carbothioyl group and a dimethylamino group
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-4-[4-(3-aminobenzenecarbothioyl)piperazine-1-carbothioyl]aniline.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar structure but lacks the piperazine and carbothioyl groups.
N,N-dimethyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N,N-dimethyl-4-[4-(4-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-21(2)17-8-6-15(7-9-17)19(27)22-10-12-23(13-11-22)20(28)16-4-3-5-18(14-16)24(25)26/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRWXPWFAXWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)

![(2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2585853.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)
